1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a compound that belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyridazine core structure, characterized by a fused bicyclic system that includes nitrogen atoms in its rings. The presence of the 4-fluorophenyl group enhances its chemical properties and potential interactions in biological systems.
The compound can be sourced from various chemical suppliers and databases such as BenchChem and Chemsrc, where it is listed with specific identifiers and synthesis details. It is also referenced in scientific literature discussing similar compounds and their applications in medicinal chemistry.
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is classified as:
The synthesis of 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step synthetic routes. One common method includes:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yields and purity of the final compound.
The molecular structure of 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can be depicted as follows:
The structural characteristics include:
This structure allows for various interactions with biological targets due to its heterocyclic nature.
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is not fully elucidated but is hypothesized based on related compounds. Potential mechanisms include:
Data from biological assays would provide insights into its efficacy and specificity against targets.
Relevant data from spectral analyses (NMR, IR) help confirm the structural integrity and purity of synthesized samples.
1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields.
The synthesis of 1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (Chemical Formula: C₁₄H₁₀FN₄O; MW: 272.28 g/mol) relies on sequential functionalization of the pyrazolo[3,4-d]pyridazine core [1] [6]. A representative five-step route begins with N-alkylation of a 4-methylpyrazol-5-amine precursor with 4-fluorophenyl bromide under basic conditions (K₂CO₃/DMF, 80°C), achieving >85% yield. Subsequent cyclization with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C forms the bicyclic pyridazinone core, followed by regioselective bromination at C6 using bromine in acetic acid (yield: 70–75%) [3] [6]. Late-stage diversification leverages palladium-catalyzed cross-coupling; Suzuki-Miyaura reactions install aryl/heteroaryl groups at C6 using phenylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol), while Buchwald-Hartwig amination introduces secondary amines (e.g., morpholine, piperazine) [5]. Chlorosulfonation at the 5-position of the fluorophenyl ring (chlorosulfonic acid, 0°C) enables sulfonamide-linked prodrug strategies, as demonstrated in analogues like 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl derivatives [2].
Table 1: Key Synthetic Steps for Core Diversification
Step | Reaction Type | Reagents/Conditions | Target Position | Yield (%) |
---|---|---|---|---|
1 | N-Alkylation | 4-Fluorophenyl bromide, K₂CO₃, DMF | N1 | 85–90 |
2 | Cyclocondensation | Ethyl acetoacetate, PPA, 120°C | Core formation | 75–80 |
3 | Halogenation | Br₂, AcOH, 50°C | C6 | 70–75 |
4 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | C6 | 60–85 |
5 | Sulfonylation | ClSO₃H, 0°C | C5' (phenyl ring) | 50–65 |
Cyclization methodologies for constructing the pyrazolo[3,4-d]pyridazinone core prioritize regioselectivity control, particularly for C4-methyl and N1-aryl substituents. The diaza-Wittig reaction is a high-yielding approach (>75%) where hydrazine derivatives condense with α,β-unsaturated ketones. For 4-methyl variants, methyl-substituted enones react with 3-amino-4-(4-fluorophenyl)pyrazoles under acidic catalysis (p-TsOH, refluxing toluene), inducing intramolecular nucleophilic attack to form the pyridazine ring [3] [5]. Alternatively, PPA-mediated cyclodehydration of hydrazide precursors enables rapid core formation at 90–100°C within 2–5 hours, though yields vary (60–69%) due to sensitivity to electron-withdrawing substituents [7] [10]. For 4-isopropyl analogues, cyclocondensation between 4-isopropyl-3-aminopyridazine and β-ketoesters under Dean-Stark conditions achieves 70% yield but requires rigorous exclusion of moisture to suppress hydrolysis [3]. Computational studies (DFT) confirm that fused-ring aromatization drives thermodynamic favorability for the 1H-tautomer (37.03 kJ/mol more stable than 2H-form), ensuring product uniformity [5].
Table 2: Cyclization Methods for Pyrazolo[3,4-d]Pyridazin-7-One Synthesis
Method | Precursors | Conditions | Regioselectivity Control | Yield Range (%) |
---|---|---|---|---|
Diaza-Wittig Reaction | Hydrazines + α,β-unsaturated ketones | p-TsOH, toluene, reflux | Methyl/enone steric bias | 70–85 |
PPA Cyclodehydration | Hydrazides + 1,3-dicarbonyls | PPA, 90–100°C, 2–5 h | Acid-catalyzed kinetics | 60–75 |
Aminopyridazine Condensation | 3-Aminopyridazines + β-ketoesters | Dean-Stark, toluene, reflux | Preformed N–N bond orientation | 65–70 |
Scaffold-hopping from pyrrole to pyrazole cores addresses metabolic liabilities while preserving key pharmacophoric features. In antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors, replacing N-unsubstituted pyrroles (e.g., DSM491, Pf3D7 EC₅₀ = 0.01 μM) with N-methylpyrazoles improves microsomal stability (human liver microsomes CLᵢₙₜ < 7 μL/min/mg) but initially reduces potency (DSM491-pyrazole analogue: Pf3D7 EC₅₀ = 0.19 μM) [8]. Structure-guided optimization leveraging free energy perturbation (FEP+) simulations identified pyrazolo[3,4-b]pyridin-4-ones as high-efficiency scaffolds. Modifications installing electron-deficient trifluoromethyl groups at the pyridinone ring restored picomolar cellular potency (EC₅₀ < 0.1 nM) and enhanced solubility (67–134 μM) [8]. Similarly, in Hedgehog (Hh) signaling inhibitors, scaffold-hopping from thieno[3,2-d]pyrimidines to pyrazolo[3,4-d]pyridazines maintained critical hydrogen-bond interactions with protein residues like Glu518, while the 4-methyl group improved hydrophobic packing in the sterol-binding pocket [4] [7]. Computational validation via WaterMap analysis confirmed displacement of unfavorable water molecules in the DHODH active site upon introducing the 4-methylpyrazolo[3,4-d]pyridazinone core [8].
Table 3: Scaffold-Hopping Impact on Pharmacological Profiles
Original Scaffold | New Scaffold | Target | Potency Shift | Key Advantage |
---|---|---|---|---|
Pyrrole (DSM491) | N-Methylpyrazole (4) | PfDHODH | 20-fold ↓ (cell-based) | Reduced CLᵢₙₜ in human microsomes |
Thieno[3,2-d]pyrimidine | 4-Methylpyrazolo[3,4-d]pyridazinone | Hh signaling | Comparable IC₅₀ | Enhanced brain penetration |
Triazolopyrimidine (DSM265) | Pyrazolopyridazinone | PfDHODH | 100-fold ↑ | Monthly chemoprevention potential |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4